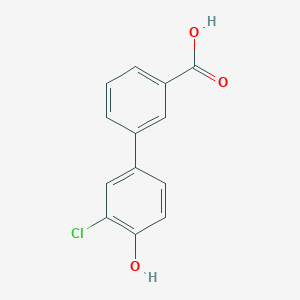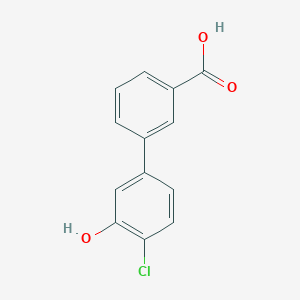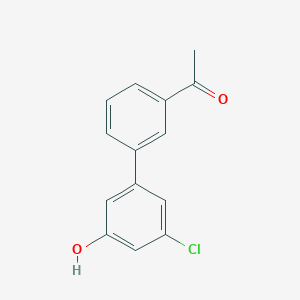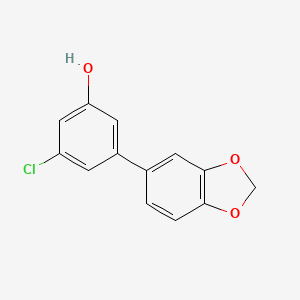
2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% (2C4CF) is a versatile organic compound used in a wide range of applications. It is an important intermediate in the synthesis of various compounds, including drugs, dyes, and pharmaceuticals. 2C4CF has also been used in the production of a variety of other compounds, such as pesticides, herbicides, and other agrochemicals. This compound has also been used in the manufacturing of photographic films and emulsions. The purpose of
Applications De Recherche Scientifique
2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% has been used in a variety of scientific research applications, including the synthesis of drugs, dyes, and other compounds. It has also been used in the production of agrochemicals and photographic films and emulsions. In addition, 2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% has been used in the synthesis of various organic compounds, such as polymers, surfactants, and catalysts.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% is not well understood. It is believed that the compound acts as a nucleophilic reagent, which is capable of forming covalent bonds with other molecules. The covalent bonds formed by 2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% are relatively strong and can be used in the synthesis of various compounds.
Biochemical and Physiological Effects
2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, 2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% has been shown to have anti-inflammatory and anti-fungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize and can be obtained in a 95% pure form. In addition, it is relatively stable and has a long shelf life. However, 2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% is also highly toxic and should be handled with caution.
Orientations Futures
The future of 2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% is promising. It has potential applications in the synthesis of drugs, dyes, and other compounds. In addition, it has potential uses in the production of agrochemicals and photographic films and emulsions. Furthermore, it has potential applications in the synthesis of polymers, surfactants, and catalysts. Finally, it has potential applications in the development of new drugs and treatments for various diseases.
Méthodes De Synthèse
2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% is synthesized using a two-step reaction. In the first step, 2-chloro-4-fluorophenol is reacted with 3-cyanophenol in the presence of a strong base such as potassium hydroxide or sodium hydroxide. This reaction produces 2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95%. In the second step, the 2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% is purified and recrystallized to obtain a 95% pure product. The synthesis of 2-Chloro-4-(3-cyano-2-fluorophenyl)phenol, 95% is relatively simple and can be accomplished in a few hours.
Propriétés
IUPAC Name |
3-(3-chloro-4-hydroxyphenyl)-2-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO/c14-11-6-8(4-5-12(11)17)10-3-1-2-9(7-16)13(10)15/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLXCBOOLAGGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)O)Cl)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685951 |
Source


|
| Record name | 3'-Chloro-2-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-cyano-2-fluorophenyl)phenol | |
CAS RN |
1261942-49-7 |
Source


|
| Record name | 3'-Chloro-2-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














